molecular formula C18H21NO2 B13976166 1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline

1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B13976166
M. Wt: 283.4 g/mol
InChI Key: JLDBCWYYNGQDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a 2,4-dimethoxybenzyl group attached to a tetrahydroquinoline core. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step reactions. One common method starts with the preparation of 2,4-dimethoxybenzylamine from 2,4-dimethoxybenzaldehyde. This involves a multi-step reaction with hydroxylamine hydrochloride and sodium carbonate in ethanol, followed by hydrogenation using Raney nickel in ethyl acetate . The resulting 2,4-dimethoxybenzylamine is then reacted with tetrahydroquinoline under specific conditions to yield the desired compound.

Chemical Reactions Analysis

1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Dimethoxybenzyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C18H21NO2/c1-20-16-10-9-15(18(12-16)21-2)13-19-11-5-7-14-6-3-4-8-17(14)19/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3

InChI Key

JLDBCWYYNGQDNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCCC3=CC=CC=C32)OC

Origin of Product

United States

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